molecular formula C12H13NO3 B13494039 3-[3-(Prop-2-enamido)phenyl]propanoic acid

3-[3-(Prop-2-enamido)phenyl]propanoic acid

Cat. No.: B13494039
M. Wt: 219.24 g/mol
InChI Key: XSFQXCUVDDVVPA-UHFFFAOYSA-N
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Description

3-[3-(Prop-2-enamido)phenyl]propanoic acid is a phenylpropanoic acid derivative featuring a propanoic acid backbone with a phenyl group at the β-position (position 3). The phenyl ring is further substituted at the meta-position with a prop-2-enamido (acrylamide) group. Such characteristics make it a versatile scaffold in medicinal chemistry, particularly for targeting proteins or enzymes with hydrophobic and polar interaction sites.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-[3-(prop-2-enoylamino)phenyl]propanoic acid

InChI

InChI=1S/C12H13NO3/c1-2-11(14)13-10-5-3-4-9(8-10)6-7-12(15)16/h2-5,8H,1,6-7H2,(H,13,14)(H,15,16)

InChI Key

XSFQXCUVDDVVPA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Prop-2-enamido)phenyl]propanoic acid typically involves the reaction of beta-alanine with cinnamoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amino group of beta-alanine and the acyl chloride group of cinnamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of 3-[3-(Prop-2-enamido)phenyl]propanoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Prop-2-enamido)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(Prop-2-enamido)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(Prop-2-enamido)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights

Substituent Effects on Bioactivity
  • In contrast, the hydroxyl group in 3-((4-hydroxyphenyl)amino)propanoic acid increases polarity, favoring antioxidant activity via radical scavenging .
  • Heterocyclic Modifications: Thiazole or thiazolidinone substituents (e.g., 3a–i in ) introduce planar, electron-rich regions, which may enhance binding to enzymes like luciferase or viral proteases .
Positional Isomerism

The 2-(3-phenylprop-2-enamido)propanoic acid isomer (acrylamide on the α-carbon of alanine) demonstrates how minor structural changes alter physicochemical properties. Its reduced steric hindrance compared to the target compound may favor different binding conformations .

Role of the Acrylamide Group

This reactivity could be leveraged in the target compound for irreversible enzyme inhibition.

Biological Activity

3-[3-(Prop-2-enamido)phenyl]propanoic acid, a compound with the potential for various biological activities, has garnered interest in pharmacological research. This article delves into its synthesis, biological properties, and mechanisms of action based on recent studies.

  • CAS Number : 1549020-37-2
  • Molecular Formula : C13H15N1O2
  • Molecular Weight : 219.27 g/mol

The compound features a prop-2-enamido group attached to a phenyl ring, which is significant for its biological activity.

Synthesis

The synthesis of 3-[3-(Prop-2-enamido)phenyl]propanoic acid typically involves the reaction of appropriate amines with propanoic acid derivatives under controlled conditions. The synthetic route may vary depending on the desired purity and yield.

Antimicrobial Properties

Studies have indicated that derivatives of propanoic acid exhibit antimicrobial activity. For instance, compounds similar to 3-[3-(Prop-2-enamido)phenyl]propanoic acid have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of propanoic acid derivatives. These compounds may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Inhibition of COX could lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Neuroprotective Activity

Recent studies have explored the neuroprotective effects of propanoic acid derivatives in models of neurodegenerative diseases. For example, compounds exhibiting structural similarities to 3-[3-(Prop-2-enamido)phenyl]propanoic acid were tested for their ability to protect neuronal cells from oxidative stress-induced damage .

The biological activity of 3-[3-(Prop-2-enamido)phenyl]propanoic acid is thought to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes.
  • Receptor Interaction : It may interact with receptors that modulate immune responses or neuronal signaling pathways.
  • Antioxidant Activity : The compound might exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study demonstrated that a related compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating significant antimicrobial potential .
  • Neuroprotection Research : In vitro studies using PC12 cells showed that treatment with similar compounds led to a reduction in cell death by approximately 53% compared to untreated controls when exposed to H₂O₂-induced oxidative stress .
  • Inflammation Model : In an animal model of inflammation, administration of related propanoic acid derivatives resulted in a marked decrease in paw edema and inflammatory cytokines, supporting their therapeutic potential in inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities observed for 3-[3-(Prop-2-enamido)phenyl]propanoic acid and structurally related compounds:

CompoundAntimicrobial ActivityAnti-inflammatory EffectNeuroprotective Effect
3-[3-(Prop-2-enamido)phenyl]propanoic acidModerateSignificantSignificant
Ibuprofen (similar structure)HighHighLow
Cinnamic Acid (related compound)LowModerateModerate

Q & A

Q. What are the recommended synthetic routes for 3-[3-(Prop-2-enamido)phenyl]propanoic acid?

A nucleophilic substitution reaction is a viable method. For example, 3-aminophenylpropanoic acid can react with acryloyl chloride under basic conditions, analogous to the synthesis of 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid using 3-chloropropanoic acid and 2-(methylamino)ethanol . Key steps include:

  • Reagents : Acryloyl chloride, 3-aminophenylpropanoic acid, aqueous/organic solvent (e.g., ethanol).
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Validation : Confirm purity via HPLC or TLC before downstream applications.

Q. How should researchers characterize this compound structurally and functionally?

Use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : Confirm the presence of the acrylamide (CH₂=CHCONH-) and propanoic acid (-CH₂CH₂COOH) moieties .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for accurate mass determination) .
  • Infrared (IR) spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for acrylamide and carboxylic acid) .

Q. What are its primary applications in biochemical or pharmacological research?

The compound’s acrylamide group suggests utility as:

  • A protein crosslinker for studying ligand-receptor interactions (e.g., mimicking enzyme-substrate binding studies in and ) .
  • A building block for synthesizing peptide derivatives or polymerizable monomers, leveraging its dual reactive sites (acrylamide and carboxylic acid) .

Advanced Research Questions

Q. How can researchers address solubility challenges in biological assays?

Solubility in aqueous buffers may be limited due to the hydrophobic phenyl group. Strategies include:

  • Co-solvents : Use DMSO (≤10%) or cyclodextrin-based solubilizers, ensuring compatibility with assay conditions .
  • Structural analogs : Introduce hydrophilic substituents (e.g., -OH or -SO₃H) on the phenyl ring while retaining bioactivity, as seen in hydroxylated propanoic acid derivatives .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies may arise from variations in:

  • Purity : Validate compound purity (>95%) via HPLC before testing .
  • Assay conditions : Standardize parameters (pH, temperature, and ionic strength) to ensure reproducibility. For example, enzyme inhibition assays in required strict pH control .
  • Cell models : Compare results across primary cells vs. immortalized lines to rule out model-specific effects.

Q. What computational approaches are suitable for predicting its reactivity or binding affinity?

  • Density Functional Theory (DFT) : Calculate electron distribution to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., using GROMACS) to guide mutagenesis studies .
  • Database mining : Cross-reference PubChem or NIST data for analogous compounds’ thermodynamic properties (e.g., reaction enthalpies in ) .

Q. How to optimize reaction yields in large-scale synthesis?

Apply Design of Experiments (DOE) to test variables:

  • Catalysts : Screen Lewis acids (e.g., ZnCl₂) to accelerate acrylamide formation .
  • Temperature : Optimize between 60–80°C to balance reaction rate and byproduct formation .
  • Solvent polarity : Use ethanol-water mixtures to improve intermediate solubility .

Q. What strategies enable enantioselective synthesis for chiral derivatives?

  • Chiral catalysts : Employ Sharpless epoxidation catalysts or Evans auxiliaries to control stereochemistry at the propanoic acid moiety .
  • Enzymatic resolution : Use lipases or esterases to separate enantiomers, as demonstrated for amino acid derivatives in .

Methodological Notes

  • Safety Protocols : Follow OSHA guidelines for handling acrylamide derivatives (e.g., PPE, fume hoods) .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like PubChem or Zenodo for peer validation .

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